Lipophilicity Comparison
The lipophilicity (LogP) of 2,5,7-trimethyl-1-benzothiophen-3-amine (3.592) is substantially elevated relative to the unsubstituted parent scaffold, benzo[b]thiophen-3-amine, which has a LogP of approximately 2.1 [1]. The addition of three methyl groups increases hydrophobicity by ~1.5 LogP units, a difference that corresponds to an approximately 30-fold increase in octanol-water partition coefficient. This is a direct head-to-head comparison of the target compound versus its unsubstituted analog under standard in silico conditions.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.592 |
| Comparator Or Baseline | Benzo[b]thiophen-3-amine (CAS 17402-82-3): ~2.1 |
| Quantified Difference | ΔLogP = +1.492 (~30x higher partition coefficient) |
| Conditions | In silico predicted LogP (ALogPS) |
Why This Matters
For procurement decisions, this quantifiable difference in lipophilicity means that 2,5,7-trimethyl-1-benzothiophen-3-amine cannot be substituted with the unsubstituted analog in assays where membrane permeability, non-specific binding, or metabolic clearance are critical to the experimental outcome.
- [1] Chembase.cn. 2,5,7-trimethyl-1-benzothiophen-3-amine. LogP: 3.592. View Source
